

# N-Nitroso Paroxetine vs. NDMA: A Comparative Risk Assessment

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Compound of Interest		
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This guide provides an objective comparison of the toxicological risks associated with **N-Nitroso Paroxetine**, a nitrosamine drug substance-related impurity (NDSRI), and N-Nitrosodimethylamine (NDMA), a well-characterized and potent nitrosamine. The information is compiled from various scientific studies and regulatory guidance documents to support risk assessment in pharmaceutical development.

## **Comparative Data Summary**

The following table summarizes key toxicological data for **N-Nitroso Paroxetine** and NDMA, facilitating a direct comparison of their risk profiles.



Parameter	N-Nitroso Paroxetine	NDMA (N- Nitrosodimethylamine)
Carcinogenicity Classification	Not explicitly classified by major agencies. Considered a cohort of concern as a nitrosamine impurity[1][2].	Probable human carcinogen (Group 2A) by IARC; Group B2 by EPA[3][4][5]. Reasonably anticipated to be a human carcinogen by NTP[6].
Mutagenicity (Ames Test)	Not mutagenic in an OECD 471-compliant bacterial reverse mutation assay, even with metabolic activation[7][8].	Mutagenic. Genotoxicity has been demonstrated in multiple in vitro and in vivo assay systems[9].
Genotoxicity in Human Cells	Showed no DNA damage or micronucleus formation in 2D and 3D HepaRG cell models[2]. A weak, non-positive micronucleus response was observed in TK6 cells[1].	Induces DNA damage, micronucleus formation, and mutations in both 2D and 3D HepaRG cell cultures[10][11]. Genotoxic in human lymphoblastoid TK6 cells.
Metabolic Activation	The piperidine ring is resistant to the α-carbon oxidation step required for the formation of a DNA-reactive electrophilic species[8]. Metabolism is carried out by multiple human CYP isoforms including CYP2C19, CYP2D6, and CYP3A4[7][8].	Requires metabolic activation by cytochrome P450 enzymes (primarily CYP2E1) via α-hydroxylation to form a reactive methyldiazonium ion, which is a potent alkylating agent[9][12].
Regulatory Acceptable Intake (AI) Limit	EMA: 1300 ng/day[13].	FDA: 96 ng/day[5][14][15][16]. EMA: 26.5 ng/day (as a general limit for potent nitrosamines)[15].
Primary Target Organs for Toxicity	Data not available.	Liver is a primary target organ for toxicity and tumor induction[3][9][17]. Other target



organs in animal studies include the lung, kidney, and stomach[3][4][17].

## **Experimental Protocols**

A comprehensive understanding of the methodologies used to generate the comparative data is crucial for a sound risk assessment. Below are summaries of key experimental protocols.

1. Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

This assay is a widely used method for evaluating the mutagenic potential of chemical substances.

- Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli with
  mutations in genes involved in histidine or tryptophan synthesis, respectively. These
  mutations render the bacteria unable to grow in a medium deficient in that specific amino
  acid. The assay measures the ability of a test substance to cause reverse mutations
  (reversions) that restore the functional capability of the genes, allowing the bacteria to grow
  on a selective medium.
- Methodology for N-Nitroso Paroxetine:
  - An OECD 471-compliant bacterial reverse mutation assay was conducted[7][8].
  - The study included experimental conditions that supported oxidative metabolism by cytochrome P450 (CYP) enzymes to assess metabolically activated mutagens[7][8].
- Enhanced Ames Test (EAT) for Nitrosamines:
  - Due to inconsistent results with standard Ames tests for some nitrosamines, an "Enhanced Ames Test" protocol has been developed and is recommended for NDSRIs[1][18]. This often involves using hamster liver S9 for metabolic activation, which has shown to be more potent in activating nitrosamines compared to rat liver S9[18][19].
- 2. In Vitro Genotoxicity Assessment in Mammalian Cells (HepaRG and TK6)



These assays provide data on the genotoxicity of substances in human-derived cells, offering a more relevant model for human risk assessment.

#### HepaRG Cell Model:

- Cell Line: The human hepatoma HepaRG cell line is metabolically competent, expressing a range of phase I and phase II enzymes comparable to primary human hepatocytes[10] [20]. These cells can be cultured in both 2D monolayers and 3D spheroids, with 3D cultures showing higher levels of CYP activity[10][20].
- Endpoints: Genotoxicity is assessed by measuring DNA damage (e.g., using the CometChip assay) and chromosomal damage (e.g., via the flow cytometry-based micronucleus assay)[2][20].
- Application to N-Nitroso Paroxetine and NDMA: Studies have utilized both 2D and 3D HepaRG models to evaluate and compare the genotoxicity of various nitrosamines, including N-Nitroso Paroxetine and NDMA[2].

#### TK6 Cell Model:

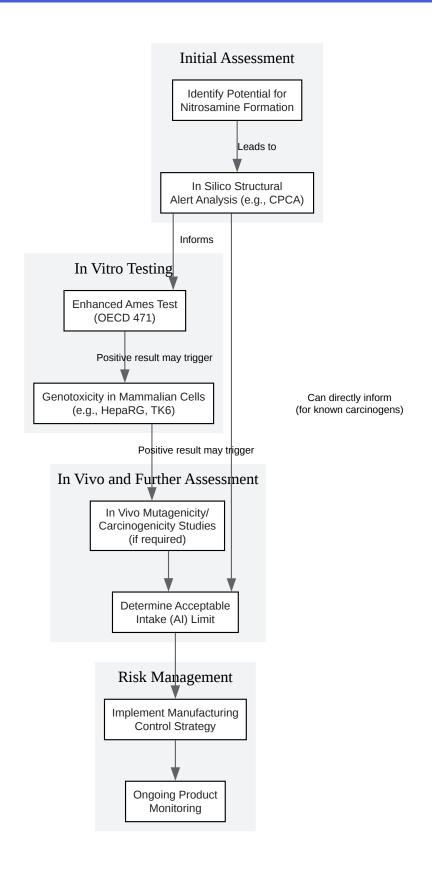
- Cell Line: Human lymphoblastoid TK6 cells are often used in mutagenicity and genotoxicity assays[1]. They can be transduced with specific human CYP enzymes to create a metabolically competent system for evaluating substances that require metabolic activation.
- Endpoints: Common endpoints include the micronucleus assay to detect chromosomal damage and gene mutation assays (e.g., at the thymidine kinase (TK) and hypoxanthineguanine phosphoribosyltransferase (HPRT) loci)[1][2].

## **Visualizations**

Experimental Workflow for Nitrosamine Risk Assessment

The following diagram illustrates a typical workflow for the risk assessment of nitrosamine impurities in pharmaceutical products.





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Caption: Workflow for Nitrosamine Impurity Risk Assessment.



#### Metabolic Activation Pathway of NDMA

This diagram illustrates the key metabolic steps leading to the genotoxicity of NDMA.



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Caption: Metabolic Activation Pathway of NDMA.

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